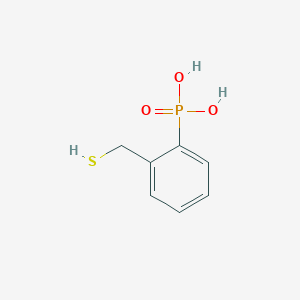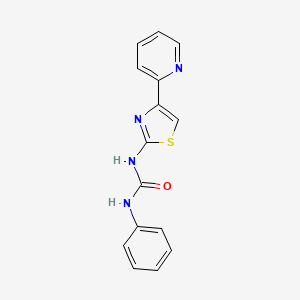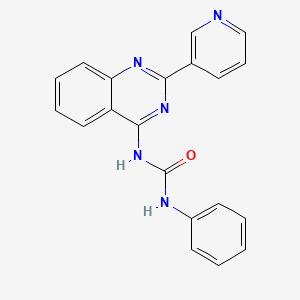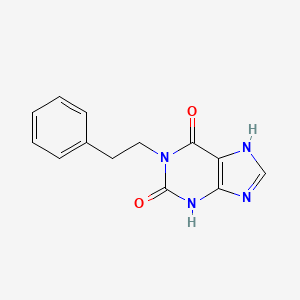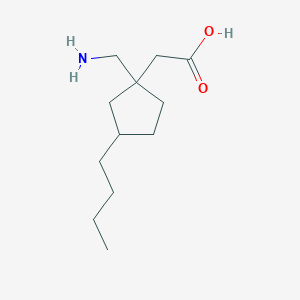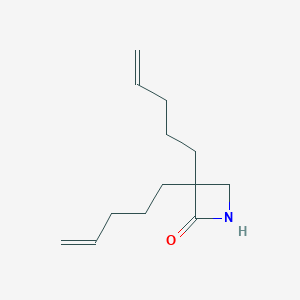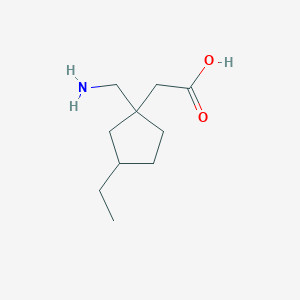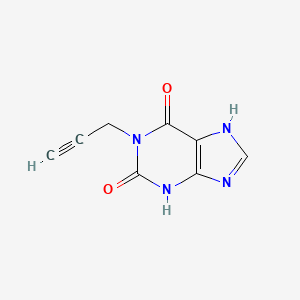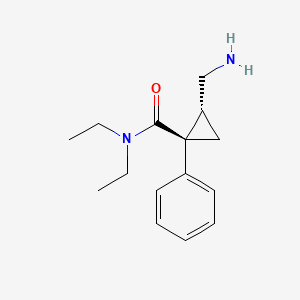
1S,2R-milnacipran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1S,2R-milnacipran is a chiral compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used in the treatment of major depressive disorder and fibromyalgia. The compound is known for its ability to inhibit the reuptake of both serotonin and norepinephrine, which are neurotransmitters involved in mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1S,2R-milnacipran involves several steps. One common method includes the reaction of phenylacetonitrile with ®-epichlorohydrin in the presence of a base containing an alkaline metal. This is followed by a basic treatment and then an acid treatment to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1S,2R-milnacipran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1S,2R-milnacipran has a wide range of scientific research applications:
Mechanism of Action
1S,2R-milnacipran exerts its effects by selectively inhibiting the reuptake of serotonin and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound primarily targets the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
Levomilnacipran: An enantiomer of milnacipran, known for its higher potency in inhibiting norepinephrine reuptake.
Duloxetine: Another SNRI, used for similar indications but with a different chemical structure.
Venlafaxine: An SNRI with a broader spectrum of activity, affecting additional neurotransmitter systems.
Uniqueness
1S,2R-milnacipran is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, with a slightly higher affinity for norepinephrine. This balance is thought to contribute to its effectiveness in treating both mood disorders and pain conditions .
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
GJJFMKBJSRMPLA-ZFWWWQNUSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



